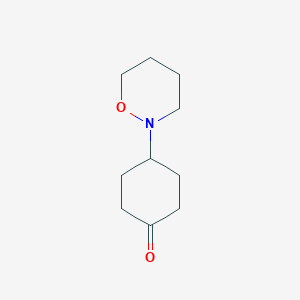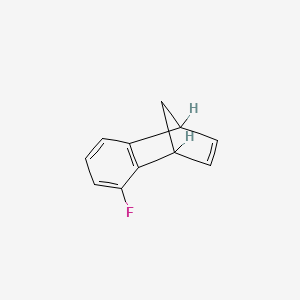
methyl 2-(5-amino-4-methylpyridin-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 2-(5-amino-4-methylpyridin-2-yl)acetate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a methyl group, an amino group, and an acetate group attached to a pyridine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(5-amino-4-methylpyridin-2-yl)acetate typically involves the following steps:
Starting Material: The synthesis begins with 2-methylpyridine, which undergoes a series of reactions to introduce the amino and acetate groups.
Acetylation: The acetate group is introduced by reacting the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the amination and acetylation reactions.
Catalysts: Employing catalysts to enhance the reaction rates and yields.
Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
methyl 2-(5-amino-4-methylpyridin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and acetate groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in chemical synthesis and pharmaceutical applications.
Aplicaciones Científicas De Investigación
methyl 2-(5-amino-4-methylpyridin-2-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of methyl 2-(5-amino-4-methylpyridin-2-yl)acetate involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular functions and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-methylpyridine: Shares a similar pyridine structure but lacks the acetate group.
5-Amino-2-methylpyridine: Similar structure with different positioning of the amino and methyl groups.
Uniqueness
methyl 2-(5-amino-4-methylpyridin-2-yl)acetate is unique due to the presence of both amino and acetate groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C9H12N2O2 |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
methyl 2-(5-amino-4-methylpyridin-2-yl)acetate |
InChI |
InChI=1S/C9H12N2O2/c1-6-3-7(4-9(12)13-2)11-5-8(6)10/h3,5H,4,10H2,1-2H3 |
Clave InChI |
XFPUWWIPDXLSDI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1N)CC(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8570045.png)

![1-{2-[(6-Bromo-2-naphthyl)oxy]ethyl}pyrrolidine](/img/structure/B8570059.png)

![4,7-difluoro-3H-imidazo[4,5-c]pyridine](/img/structure/B8570099.png)



![2-[2-(4-amino-3-methoxyphenyl)-1H-imidazol-5-yl]ethanol](/img/structure/B8570118.png)
